molecular formula C18H24N4O4S B2807676 N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide CAS No. 1170217-39-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide

Cat. No.: B2807676
CAS No.: 1170217-39-6
M. Wt: 392.47
InChI Key: XMMFTXKLAIMQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrazole ring, a piperidine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors, often using reductive amination or other cyclization strategies.

    Amide Bond Formation: The final step involves coupling the sulfonylated pyrazole with a piperidine carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methoxy group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group or the carbonyl group in the amide, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the sulfonyl group could lead to a sulfide.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a tool for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development, particularly in areas like anti-inflammatory, anticancer, or antimicrobial research.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity could be harnessed to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)morpholine-3-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13-11-17(21(2)20-13)19-18(23)14-5-4-10-22(12-14)27(24,25)16-8-6-15(26-3)7-9-16/h6-9,11,14H,4-5,10,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMFTXKLAIMQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.